molecular formula C19H32O4S2 B13747636 (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) CAS No. 24293-41-2

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)

Cat. No.: B13747636
CAS No.: 24293-41-2
M. Wt: 388.6 g/mol
InChI Key: ZTFAPZCGOKGJRX-UHFFFAOYSA-N
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Description

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with the molecular formula C19H32O4S2. It contains 58 bonds, including 26 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 thiol groups

Preparation Methods

The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the reaction of cyclohexane derivatives with mercaptoacetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a component in drug development. Industrial applications could include its use in the production of specialized materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) include other cyclohexane derivatives with ester and thiol groups. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) lies in its specific combination of functional groups and the resulting chemical behavior .

Properties

CAS No.

24293-41-2

Molecular Formula

C19H32O4S2

Molecular Weight

388.6 g/mol

IUPAC Name

[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate

InChI

InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3

InChI Key

ZTFAPZCGOKGJRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS

Origin of Product

United States

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